
Deflazacort-21 Formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deflazacort-21 Formate is a synthetic glucocorticoid, a derivative of deflazacort. Glucocorticoids are a class of corticosteroids, which are steroid hormones that play a crucial role in regulating inflammation and immune responses. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in the treatment of various inflammatory and autoimmune conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of deflazacort-21 formate involves multiple steps, including elimination, cyanohydrin formation, silanization, transposition esterification, elimination, epoxy formation, protection, ammoniation, cyclization, hydrolysis, hydroxyl bromide formation, debromination, and esterification . The process starts with readily available raw materials and proceeds through a series of chemical reactions under mild conditions, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product. The industrial method emphasizes efficiency, cost-effectiveness, and minimal environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Deflazacort-21 formate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Esterification: Formation of ester bonds by reacting with carboxylic acids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and esterification agents (e.g., acetic anhydride). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various intermediates and the final product, this compound. These intermediates are crucial for the stepwise synthesis and ensure the proper formation of the final compound .
Applications De Recherche Scientifique
Deflazacort-21 formate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glucocorticoid synthesis and reactions.
Biology: Investigated for its effects on cellular processes and immune responses.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
Deflazacort-21 formate is a prodrug that is metabolized into its active form, 21-deflazacort, in the body. The active metabolite binds to the glucocorticoid receptor, leading to the modulation of gene expression and suppression of inflammatory and immune responses. This mechanism involves the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prednisolone: Another glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: A potent glucocorticoid used in various inflammatory conditions.
Hydrocortisone: A naturally occurring glucocorticoid with anti-inflammatory effects.
Uniqueness of Deflazacort-21 Formate
This compound is unique due to its favorable pharmacokinetic profile, which includes a longer half-life and reduced side effects compared to other glucocorticoids. It also has a higher binding affinity to glucocorticoid receptors, making it more effective at lower doses .
Propriétés
Formule moléculaire |
C24H29NO6 |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] formate |
InChI |
InChI=1S/C24H29NO6/c1-13-25-24(19(29)11-30-12-26)20(31-13)9-17-16-5-4-14-8-15(27)6-7-22(14,2)21(16)18(28)10-23(17,24)3/h6-8,12,16-18,20-21,28H,4-5,9-11H2,1-3H3/t16-,17-,18-,20+,21+,22-,23-,24+/m0/s1 |
Clé InChI |
HROKUUDHNJTBDD-UZMCGFKISA-N |
SMILES isomérique |
CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)COC=O |
SMILES canonique |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)COC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


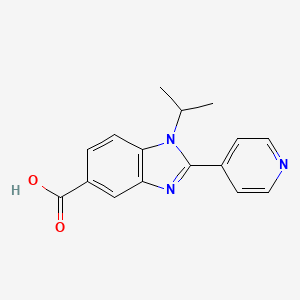
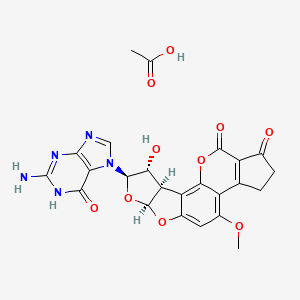
![2-[N-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol](/img/structure/B13860673.png)

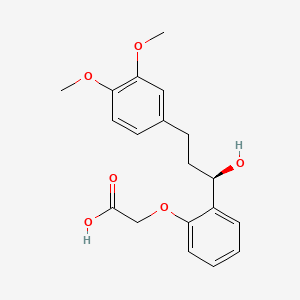
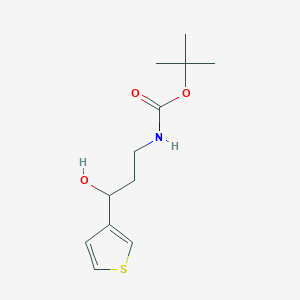
![3-(3,5-difluoro-2-methoxyphenyl)-5-(1-(1-(methylsulfonyl)piperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13860702.png)
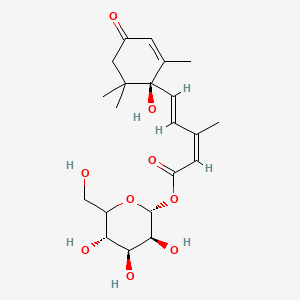
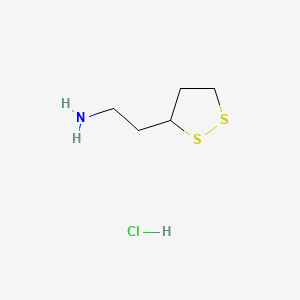

![(R)-8-Dipropylamino-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile hydrochloride](/img/structure/B13860749.png)
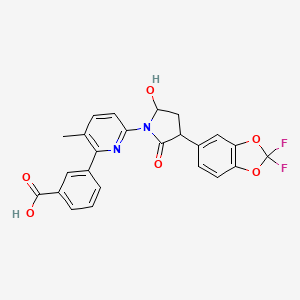
![2-(4-chlorophenyl)-2,7-Diazaspiro[4.4]nonane](/img/structure/B13860760.png)
![1-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13860771.png)
